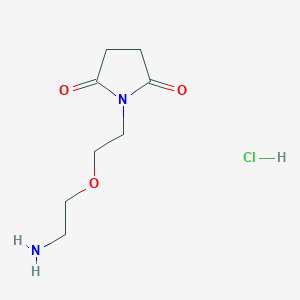

1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride typically involves the reaction of 2-(2-aminoethoxy)ethanol with maleic anhydride, followed by cyclization to form the pyrrolidine-2,5-dione ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino or ethoxy groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Research Applications

1. Medicinal Chemistry

1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Researchers have focused on its application in synthesizing compounds that may exhibit therapeutic effects against various diseases.

Case Study Example :

A study published in Journal of Medicinal Chemistry explored derivatives of pyrrolidine compounds and their efficacy against cancer cell lines. The findings indicated that modifications to the pyrrolidine ring could enhance anti-cancer activity, suggesting that this compound could be a precursor for developing more potent agents.

2. Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and inhibition mechanisms.

Case Study Example :

In a biochemical assay published in Biochemistry, researchers used this compound to evaluate its effect on specific enzymes involved in metabolic disorders. The study concluded that the compound could serve as an effective inhibitor, providing insights into potential therapeutic strategies for managing metabolic diseases.

Table 1: Solubility and Preparation Guidelines

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 4.491 mL | 22.4548 mL | 44.9095 mL |

| 5 mM | 0.8982 mL | 4.491 mL | 8.9819 mL |

| 10 mM | 0.4491 mL | 2.2455 mL | 4.491 mL |

Table 2: Applications Overview

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis; potential anti-cancer properties |

| Biochemical Research | Assays for enzyme interaction studies; metabolic pathway investigations |

| Development of Therapeutics | Potential precursor for drugs targeting various diseases |

Wirkmechanismus

The compound exerts its effects primarily through its interaction with AMPA receptors, which are involved in fast synaptic transmission in the central nervous system. By acting as a non-competitive antagonist, it inhibits the receptor’s activity, which can modulate neuronal excitability and has potential therapeutic implications for conditions such as epilepsy and neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride can be compared with similar compounds such as:

1-Ethyl-Pyrrolidine-2,5-Dione: This compound shares a similar pyrrolidine-2,5-dione core but differs in its substituents.

1-(2-Amino-ethyl)-pyrrole-2,5-dione hydrochloride: Another related compound with a similar structure but different functional groups. The uniqueness of this compound lies in its specific aminoethoxyethyl substituent, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride (CAS: 1864056-15-4) is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

- Molecular Formula : C₈H₁₅ClN₂O₃

- Molecular Weight : 222.67 g/mol

- Storage Conditions : Room temperature

- Solubility : Soluble in various solvents, specific solubility details are often dependent on the solvent used .

This compound exhibits biological activity through various mechanisms. It has been studied for its inhibitory effects on several enzymes and pathways relevant to hormonal regulation and cancer biology.

Enzyme Inhibition Studies

Research has shown that pyrrolidine-2,5-dione derivatives can inhibit key enzymes involved in steroidogenesis and cancer progression:

- Aromatase Inhibition : Compounds similar to 1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione have demonstrated significant inhibition of human placental aromatase, which is crucial for estrogen biosynthesis. For instance, related compounds achieved IC50 values around 23.8 µM against aromatase .

- 17α-Hydroxylase/17,20-Lyase Inhibition : This enzyme is involved in steroid hormone synthesis. Compounds showed competitive inhibition profiles, with some achieving IC50 values comparable to established inhibitors like Ketoconazole .

Synthesis and Evaluation

A study synthesized various pyrrolidine-2,5-dione derivatives, including this compound. The biological evaluation highlighted:

- Inhibitory Potency : The compound was assessed against several cancer cell lines, showing promising antiproliferative effects. The structure-activity relationship (SAR) analysis indicated that modifications in the side chains could enhance or diminish biological activity .

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties:

- Cell Line Studies : The compound was tested against breast and ovarian cancer cell lines, showcasing a dose-dependent reduction in cell viability. The underlying mechanism appears to involve apoptosis induction and cell cycle arrest .

Data Tables

Eigenschaften

IUPAC Name |

1-[2-(2-aminoethoxy)ethyl]pyrrolidine-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3.ClH/c9-3-5-13-6-4-10-7(11)1-2-8(10)12;/h1-6,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPHMEODXLJAHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.